molecular formula C15H18N4O3 B8701226 Acetophenone, 4-(2,4-diamino-5-pyrimidinylmethyl)-2,6-dimethoxy- CAS No. 55687-76-8

Acetophenone, 4-(2,4-diamino-5-pyrimidinylmethyl)-2,6-dimethoxy-

Cat. No. B8701226
M. Wt: 302.33 g/mol
InChI Key: RYAPRJDMWXYXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03931181

Procedure details

A solution of 7.0 g. of 4'-[(2,4-diamino-5-pyrimidinyl)-methyl]-2',6'-dimethoxy-2-(methylsulfonyl)-acetophenone in 80 ml. of 20% aqueous tetrahydrofuran is reduced with 1 g. of amalgamated aluminum at 40° over a period of 1 hour. The reaction mixture is filtered and the filtrate is concentrated to 1/3 its original volume and is adjusted to a pH of 9 with 4N sodium hydroxide solution. The precipiated product is taken up in ethyl acetate. The ethyl acetate extracts are dried over magnesium sulfate and evaporated. The residue is recrystallized from methanol and there is obtained 4'-[(2,4-diamino-5-pyrimidinyl)-methyl]-2',6'-dimethoxy-acetophenone, having a m.p. of 282°-285° (with decomposition).
Name
4'-[(2,4-diamino-5-pyrimidinyl)-methyl]-2',6'-dimethoxy-2-(methylsulfonyl)-acetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([CH2:9][C:10]2[CH:15]=[C:14]([O:16][CH3:17])[C:13]([C:18](=[O:24])[CH2:19]S(C)(=O)=O)=[C:12]([O:25][CH3:26])[CH:11]=2)=[CH:4][N:3]=1.[Al]>O1CCCC1>[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([CH2:9][C:10]2[CH:11]=[C:12]([O:25][CH3:26])[C:13]([C:18](=[O:24])[CH3:19])=[C:14]([O:16][CH3:17])[CH:15]=2)=[CH:4][N:3]=1

Inputs

Step One
Name
4'-[(2,4-diamino-5-pyrimidinyl)-methyl]-2',6'-dimethoxy-2-(methylsulfonyl)-acetophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C(=N1)N)CC1=CC(=C(C(=C1)OC)C(CS(=O)(=O)C)=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to 1/3 its original volume
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate extracts are dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=N1)N)CC1=CC(=C(C(=C1)OC)C(C)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.